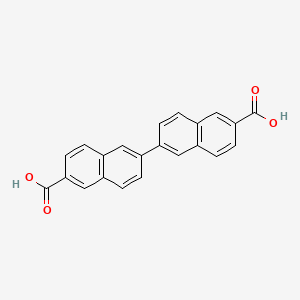

2,2'-Binaphthalin-6,6'-dicarbonsäure

Übersicht

Beschreibung

“(2,2’-Binaphthalene)-6,6’-dicarboxylic acid” is a derivative of 2,2’-Binaphthalene . The molecular formula of 2,2’-Binaphthalene is C20H14 . It is a structurally rigid fluorophore that shows no conformational and electronic change upon complexation in the ground state .

Synthesis Analysis

The synthesis of 2,2’-Binaphthalene-based receptors has been studied extensively. For instance, two trimethylsilyl groups were introduced at 5- and 5′-positions of 2,2′-binaphthalene to improve the solubility of 2,2′-binaphthalene-based receptors . In another study, two routes for the synthesis of (±)-3,3′-diphenyl BINOLs via (±)-3,3′ bis-halogenated BINOLs intermediates using (±)-BINOL as the starting material have been established .

Molecular Structure Analysis

The X-ray crystallographic analysis revealed the twisted structure of 2,2’-Binaphthalene in the solid state . The solubility of 2,2’-Binaphthalene was moderately improved by 3.1-fold comparing with the mother skeleton .

Chemical Reactions Analysis

Imines are formed in a reversible, acid-catalyzed process that begins with nucleophilic addition of the primary amine to the carbonyl group, followed by transfer of a proton from nitrogen to oxygen to yield a neutral amino alcohol, or carbinolamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Binaphthalene include a molecular weight of 254.3252 . The fusion temperature is 461.2 K . The solubility of 2,2’-Binaphthalene was moderately improved by 3.1-fold comparing with the mother skeleton .

Wissenschaftliche Forschungsanwendungen

Pharmazeutischer Sekundärstandard

Diese Verbindung wird als ein Pharmazeutischer Sekundärstandard . Sie bietet Pharma-Laboren und -Herstellern eine bequeme und kostengünstige Alternative zur Herstellung von hausinternen Arbeitsstandards .

Zertifiziertes Referenzmaterial

Es wird auch als Zertifiziertes Referenzmaterial (CRM) . CRMs werden gemäß ISO 17034 und ISO/IEC 17025 hergestellt und zertifiziert .

Analytische Anwendungen

Die Verbindung ist für den Einsatz in verschiedenen analytischen Anwendungen geeignet, darunter, aber nicht beschränkt auf, pharmazeutische Freigabeprüfungen, pharmazeutische Methodenentwicklung für qualitative und quantitative Analysen, Qualitätskontrollprüfungen von Lebensmitteln und Getränken sowie andere Kalibrierungsanforderungen .

Synthese von MOF-Materialien

2,2'-Binaphthalin-6,6'-dicarbonsäure kann als Monomer zur Synthese von Metall-organischen Gerüsten (MOFs) . MOFs sind Verbindungen, die aus Metallionen oder -clustern bestehen, die an organische Liganden koordiniert sind, um ein-, zwei- oder dreidimensionale Strukturen zu bilden.

Einschluss-Kristalle

Forschungen haben gezeigt, dass diese Verbindung Gastmoleküle fest in ihren Einschluss-Kristallen . Diese Eigenschaft macht sie nützlich im Bereich der Kristallographie und Materialwissenschaften.

Wirkmechanismus

Target of Action

The primary targets of 2,2’-Binaphthalene-6,6’-dicarboxylic Acid are currently unknown. This compound is a complex organic molecule and its interactions with biological systems can be multifaceted .

Pharmacokinetics

Its solubility in acetonitrile, dmso, and methanol suggests that it may have some degree of bioavailability .

Result of Action

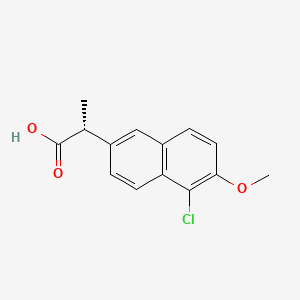

It’s known to be an impurity of Adapalene , but its specific effects on cellular processes and molecular pathways remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Binaphthalene-6,6’-dicarboxylic Acid . Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with biological targets.

Safety and Hazards

Zukünftige Richtungen

The future directions of 2,2’-Binaphthalene research could involve the design of chemosensors, which can detect a binding event by changing UV–Vis and fluorescence spectra . The introduction of bulky substituents into the 2,2’-Binaphthalene skeleton could be an effective way to overcome the disadvantage of 2,2’-Binaphthalene-based receptors .

Eigenschaften

IUPAC Name |

6-(6-carboxynaphthalen-2-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22(25)26)8-6-16(18)10-14/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEIPTRZTZNYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239335 | |

| Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932033-58-4 | |

| Record name | [2,2′-Binaphthalene]-6,6′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932033-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932033584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Binaphthalene)-6,6'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 932033-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,2'-BINAPHTHALENE)-6,6'-DICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX7J2U0Y7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-CHLORO-3-[4-(TRIFLUOROMETHYL)PHENYL]ISOXAZOLE](/img/no-structure.png)

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)